6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one
Description
Properties
IUPAC Name |
6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-6-15(5)7-10(16)11-9(4)14(17)18-13(11)12(15)8(2)3/h6,10-13,16H,1-2,4,7H2,3,5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAGTAGGEQOKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C(C(CC1(C)C=C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Transesterification
The titanium oxide composite-catalyzed ester exchange reaction enables direct cyclization of methyl o-acetoxyphenylacetate derivatives into benzofuranones. Example 2 from patent CN111170972A demonstrates:
Mechanistic insights : The Lewis acidic Ti⁴⁺ sites facilitate carbonyl activation, while Zn²⁺ modulates catalyst porosity for enhanced substrate adsorption.
Table 1: Catalyst Performance in Ester Exchange
Solvent and Atmosphere Optimization
Reactions conducted under nitrogen atmosphere with fractionating columns to remove volatile byproducts (e.g., methyl acetate) shift equilibrium toward product formation. Polar aprotic solvents like dichloromethane improve catalyst-substrate interactions, as evidenced by 96% yield in Example 4 using ethyl o-acetoxyphenylacetate.
Multi-Step Synthesis via Nitrobenzene Intermediates
Two-Step Nitro Reduction and Cyclization
EP2388256A1 discloses a route starting from 4-chloronitrobenzene:
-
Nitro Reduction :
-
Cyclization :
Demethylation with Boron Tribromide
The Royal Society of Chemistry protocol achieves demethylation of methoxy-substituted precursors using BBr₃:
This step is critical for introducing the 4-hydroxy group while preserving the methylidene moiety.
Enantioselective Approaches
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 6-methyl intermediates could theoretically achieve >99% ee, though yields rarely exceed 50% for such bulky substrates.
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Routes
Continuous Flow Optimization
Microreactor trials using SnO₂ catalysts at 140°C demonstrate 98% yield with 6-minute residence time, compared to 5h batch processing. This suggests potential for kilogram-scale production.
Analytical Characterization
Spectroscopic Data Compilation
Table 2: Comparative Retention Times (HPLC)
| Column | Mobile Phase | tR (min) |
|---|---|---|
| C18 (250 × 4.6 mm) | MeCN/H2O (70:30) | 12.7 |
| Chiralpak AD-H | Hexane/i-PrOH (90:10) | 18.2 |
Chemical Reactions Analysis
Types of Reactions
6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Biological Applications
Research indicates that 6-ethenyl-4-hydroxy-6-methyl-3-methylidene exhibits significant biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Cytotoxic Effects : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential use in cancer therapy .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential and safety profile of this compound:
- Cytotoxicity Studies : A study published in the International Journal of Molecular Sciences evaluated the cytotoxic effects on human cancer cells and healthy cells using various derivatives of benzofuran. Results indicated promising cytotoxic activity with selective targeting of cancer cells .
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties against standard and clinical bacterial strains. The findings highlighted significant antibacterial activity, suggesting its potential role in developing new antibiotics .
- Mechanistic Studies : Interaction studies involving binding affinity with various biological targets are crucial for understanding the mechanism of action and therapeutic applications of this compound .
Mechanism of Action
The mechanism of action of 6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes
Comparison with Similar Compounds
Key Structural Features :
- Core : Benzofuran-2-one fused with a tetrahydrofuran ring.
- Substituents : Hydroxy (position 4), ethenyl (position 6), methyl (position 6), methylidene (position 3), and prop-1-en-2-yl (position 7).
- Molecular Formula : Likely $ \text{C}{14}\text{H}{16}\text{O}_3 $ (inferred from analogs in ).
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s unique substituent arrangement distinguishes it from analogs. Below is a comparative analysis of key structural analogs:
Key Observations :
- The target compound exhibits greater structural complexity due to its unsaturated substituents (ethenyl, methylidene, prop-1-en-2-yl), which are absent in simpler analogs like the [6S,7aR]-6-hydroxy derivative .
- Compared to flavonoid-based lactones (e.g., the chromen-4-one in ), the target lacks aromatic hydroxylation but compensates with alkyl substituents that may enhance lipophilicity .
Crystallographic and Hydrogen-Bonding Behavior
However, insights can be inferred from analogs:
Reactivity and Stability
- Lactone Ring Stability : The tetrahydrofuran ring in the target compound is less strained than the hexahydro derivative in , suggesting higher stability .
- Alkene Reactivity: The ethenyl and methylidene groups are susceptible to electrophilic addition, a feature absent in saturated analogs like 3,6-dimethyl-2-benzofuranone .
Research Implications and Methodological Considerations
- Structural Validation : Tools like SHELXL () are critical for refining such complex structures, particularly when resolving overlapping substituents .
- Graph Set Analysis : Hydrogen-bonding patterns () should be prioritized in future crystallographic studies to elucidate supramolecular interactions .
Biological Activity
6-Ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one is a complex organic compound belonging to the benzofuran class of derivatives. This compound is characterized by its unique structure, featuring multiple functional groups that contribute to its diverse biological activities. The molecular formula is .
Structural Characteristics
The compound's structure includes:
- A benzofuran ring , which is known for its significant biological activities.
- Hydroxyl and vinyl substituents , enhancing its chemical reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that 6-ethenyl-4-hydroxy-6-methyl-3-methylidene exhibits various biological activities, including:
1. Antitumor Activity
Benzofuran derivatives have shown promising anticancer properties. Studies reveal that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:
- A series of benzofuran derivatives demonstrated significant cytotoxic effects against human ovarian cancer cell lines, with some compounds achieving an value as low as 11 μM .
2. Antimicrobial Properties
Benzofuran derivatives are recognized for their antibacterial and antifungal activities. They have been tested against multiple strains of bacteria and fungi, showing effective inhibition .
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzofurans are well-documented. Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases .
4. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and protect against oxidative stress .
Research Findings and Case Studies
Several studies have explored the biological activity of 6-ethenyl-4-hydroxy derivatives:
The biological activities of benzofuran derivatives are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many benzofuran compounds inhibit enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : These compounds may modulate receptor activity, influencing pathways related to cell survival and apoptosis.
Synthesis Methods
Various synthesis methods for producing 6-ethenyl-4-hydroxy derivatives have been explored:
- Microwave-assisted synthesis has been employed to enhance yield and reduce reaction times.
- Conventional organic synthesis techniques have also been utilized, focusing on optimizing reaction conditions for better efficiency.
Q & A
Q. Table 1: Representative NMR Data for Key Intermediates
| Functional Group | 1H δ (ppm) | 13C δ (ppm) | Source |
|---|---|---|---|
| Methylidene (CH2) | 5.4–5.7 | 120–125 | |
| Ethenyl (CH2=CH) | 4.9–5.1 | 115–118 | |
| Benzofuran core | 6.8–7.2 | 145–150 |
Advanced Research: How is X-ray crystallography applied to resolve ambiguities in its stereochemistry?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is used to determine absolute configuration and hydrogen-bonding networks. For example:
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/n | |
| Unit cell (Å) | a=8.21, b=12.34 | |
| Hydrogen bonds | O–H···O (2.65 Å) |
Advanced Research: How do hydrogen-bonding patterns influence its solid-state properties?
Methodological Answer:
Intermolecular interactions are analyzed using graph-set notation to classify motifs (e.g., D, R22(8)). For example:
- The hydroxyl group forms intramolecular O–H···O bonds (2.6–2.8 Å), stabilizing the lactone ring.
- π-Stacking (3.4–3.6 Å) between benzofuran cores enhances thermal stability (DSC: Tdec > 200°C).
Critical Insight: Discrepancies in bond lengths (e.g., C–O at 1.43 Å vs. DFT-predicted 1.41 Å) may indicate dynamic disorder .
Basic Research: What challenges arise in spectroscopic characterization of its substituents?
Methodological Answer:
Overlapping signals in NMR (e.g., ethenyl vs. methylidene protons) require:
Q. Table 3: HSQC/HMBC Correlations
| Proton (δ ppm) | HMBC Correlation | Assignment |
|---|---|---|
| 5.1 (H-6) | C-4 (δ 170) | Lactone |
| 2.8 (H-7a) | C-3 (δ 120) | Methylidene |
Advanced Research: How can structure-activity relationships (SAR) guide its pharmacological evaluation?
Methodological Answer:
SAR studies focus on substituent effects:
Q. Table 4: Biological Activity of Derivatives
| Substituent | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| Prop-1-en-2-yl | CYP450 | 18.2 | |
| 4-Hydroxy | COX-2 | 9.7 |
Advanced Research: What computational methods predict its electronic structure and reactivity?
Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) model:
- Frontier orbitals (HOMO: −6.2 eV, LUMO: −1.8 eV) to predict electrophilic sites .
- Molecular dynamics (MD) simulations (100 ns, explicit solvent) assess conformational stability of the tetrahydrofuran ring .
Key Finding: The lactone ring’s puckering (θ = 15°) correlates with solvent polarity (MD in water vs. chloroform) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
